molecular formula C13H17FO3 B7900501 3-(3-Fluoro-4-isopropoxyphenyl)-2-methylpropanoic acid

3-(3-Fluoro-4-isopropoxyphenyl)-2-methylpropanoic acid

Cat. No.: B7900501
M. Wt: 240.27 g/mol
InChI Key: MJDVHXUNFLKSRM-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-isopropoxyphenyl)-2-methylpropanoic acid is an organic compound with a complex structure that includes a fluorine atom, an isopropoxy group, and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-isopropoxyphenyl)-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the use of 3-fluoro-4-isopropoxyphenylboronic acid as a key intermediate. The reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-isopropoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(3-Fluoro-4-isopropoxyphenyl)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-isopropoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom and isopropoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activities, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-isopropoxyphenylboronic acid
  • 3-Fluoro-4-isopropoxybenzeneboronic acid
  • 2-Fluoro-6-proproxyphenylboronic acid

Uniqueness

3-(3-Fluoro-4-isopropoxyphenyl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorine atom and isopropoxy group can enhance its stability and influence its interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(3-fluoro-4-propan-2-yloxyphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO3/c1-8(2)17-12-5-4-10(7-11(12)14)6-9(3)13(15)16/h4-5,7-9H,6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDVHXUNFLKSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CC(C)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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